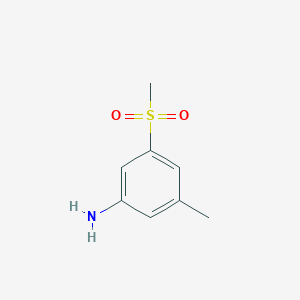

3-Methanesulfonyl-5-methylaniline

説明

3-Methanesulfonyl-5-methylaniline is an aromatic amine derivative featuring a methanesulfonyl (-SO₂CH₃) group at position 3 and a methyl (-CH₃) group at position 5 of the benzene ring. The methanesulfonyl group is a strong electron-withdrawing substituent, reducing electron density on the aromatic ring and influencing reactivity in further synthetic modifications. The methyl group at position 5 acts as a weak electron-donating group, modulating electronic effects and lipophilicity. Such compounds are often intermediates in pharmaceuticals, such as kinase inhibitors or receptor antagonists, where sulfonyl groups enhance binding affinity .

特性

IUPAC Name |

3-methyl-5-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-3-7(9)5-8(4-6)12(2,10)11/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMIXAJDCYUUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-5-methylaniline typically involves the sulfonation of 5-methylaniline. One common method includes the reaction of 5-methylaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 3-Methanesulfonyl-5-methylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

化学反応の分析

Types of Reactions

3-Methanesulfonyl-5-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of the original compound.

科学的研究の応用

3-Methanesulfonyl-5-methylaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 3-Methanesulfonyl-5-methylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as an electrophile in various biochemical pathways, leading to the formation of covalent bonds with nucleophilic sites on proteins and enzymes .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes:

*Calculated based on substituent contributions.

2.1 Structural and Electronic Effects

- Substituent Position : The position of sulfonyl and alkyl/alkoxy groups significantly impacts reactivity. For example, 3-Methoxy-5-(methylsulfonyl)aniline (CAS 62606-02-4) has reversed substituent positions compared to the target compound, leading to distinct electronic profiles. The methoxy group (-OCH₃) in position 3 is electron-donating, while the methylsulfonyl group in position 5 is electron-withdrawing, creating a polarized ring system.

- Lipophilicity: Replacing methoxy (-OCH₃) with methyl (-CH₃) increases lipophilicity (e.g., 3-Methanesulfonyl-5-methylaniline vs.

2.3 Pharmacological Relevance

- VEGFR2 Inhibition : 5-(Ethylsulfonyl)-2-methoxyaniline is a key fragment in VEGFR2 inhibitors, suggesting sulfonyl groups enhance target binding. The target compound’s methyl group may offer steric or hydrophobic advantages in similar applications.

- Solubility and Stability: Sulfonyl-containing compounds like 3-Methoxy-5-(methylsulfonyl)aniline require protection from light and moisture during storage, as noted in . The target compound likely shares these stability concerns.

生物活性

3-Methanesulfonyl-5-methylaniline, with the CAS number 1335140-36-7, is a compound of significant interest due to its potential biological activities. This article summarizes available research findings, including its synthesis, biological effects, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C8H11NO2S

- Molecular Weight : 189.25 g/mol

- Structural Features : The compound consists of a methanesulfonyl group attached to a 5-methyl aniline structure, which is believed to influence its biological interactions.

Biological Activity Overview

Research on 3-Methanesulfonyl-5-methylaniline indicates various biological activities, particularly in the fields of pharmacology and toxicology. Notably, studies have explored its effects on cancer cell lines, enzyme inhibition, and potential therapeutic applications.

Anticancer Activity

One of the prominent areas of study involves the compound's efficacy against cancer cells. In vitro studies have demonstrated that 3-Methanesulfonyl-5-methylaniline exhibits antiproliferative effects on various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung carcinoma) and NCI-H23.

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM in these cell lines, indicating moderate potency against tumor growth .

The mechanism by which 3-Methanesulfonyl-5-methylaniline exerts its biological effects is still under investigation. Preliminary findings suggest:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Apoptosis Induction : Studies indicate that the compound can trigger apoptosis in cancer cells, evidenced by increased Annexin V staining in treated cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Methanesulfonyl-5-methylaniline, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 3-Methanesulfonyl-5-methylaniline | 10 - 30 | Antiproliferative in A549 cells |

| Staurosporine | 1.52 | Strong anticancer activity |

| 3-(Morpholinomethyl)benzofuran | 1.48 | High antiproliferative activity |

Case Studies

Several case studies have highlighted the potential applications of 3-Methanesulfonyl-5-methylaniline in therapeutic contexts:

- In vitro Cancer Study : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in lung cancer models, suggesting its potential as a lead compound for drug development .

- Mechanistic Insights : Further research indicated that the compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways, enhancing its profile as a candidate for anticancer therapies .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。